Acetic acid;2-(ethoxymethoxy)ethanol

Description

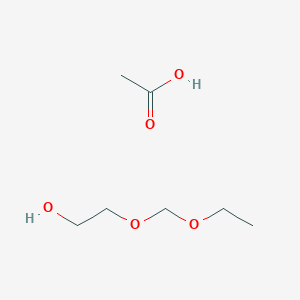

Acetic acid (CH₃COOH) is a simple carboxylic acid with a molecular weight of 60.05 g/mol and a boiling point of 118°C. It is a key metabolic intermediate (e.g., in acetyl-CoA and acetylcholine) and a precursor in industrial processes like vinyl acetate production .

2-(Ethoxymethoxy)ethanol (C₅H₁₂O₃, MW 120.15 g/mol) is a glycol ether with a structure combining ethoxy and methoxy groups. It is used as a solvent in coatings, inks, and cleaning agents due to its balanced hydrophilic-lipophilic properties .

The combination "Acetic acid;2-(ethoxymethoxy)ethanol" likely refers to a mixture or formulation leveraging the acidic properties of acetic acid and the solvent capabilities of the glycol ether.

Properties

CAS No. |

62116-61-4 |

|---|---|

Molecular Formula |

C7H16O5 |

Molecular Weight |

180.20 g/mol |

IUPAC Name |

acetic acid;2-(ethoxymethoxy)ethanol |

InChI |

InChI=1S/C5H12O3.C2H4O2/c1-2-7-5-8-4-3-6;1-2(3)4/h6H,2-5H2,1H3;1H3,(H,3,4) |

InChI Key |

XGISSLICYAISKL-UHFFFAOYSA-N |

Canonical SMILES |

CCOCOCCO.CC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Acetic Acid Derivatives

Key Findings :

- Acetic acid’s derivatives, such as ethyl acetate, are pivotal in esterification reactions, with industrial processes achieving >90% yields using catalysts like Amberlyst-15 .

- 2-(2-Methoxyethoxy)acetic acid is synthesized via etherification, highlighting the versatility of acetic acid in forming functionalized compounds .

Glycol Ethers

Key Findings :

- Glycol ethers with longer ethoxy chains (e.g., C₇H₁₆O₄) exhibit higher boiling points, making them suitable for high-temperature applications .

- Safety protocols for 2-(2-ethoxyethoxy)ethanol (DEGEE) emphasize avoiding inhalation and skin contact due to toxicity risks .

Data Tables

Table 1: Physicochemical Properties

| Property | Acetic Acid | 2-(Ethoxymethoxy)ethanol | 2-(2-Methoxyethoxy)ethanol |

|---|---|---|---|

| Molecular Formula | C₂H₄O₂ | C₅H₁₂O₃ | C₅H₁₂O₃ |

| Molecular Weight (g/mol) | 60.05 | 120.15 | 120.15 |

| Boiling Point (°C) | 118 | ~194 | 194 |

| Solubility in Water | Miscible | Miscible | Miscible |

Research Highlights

- Catalytic Oxidation: Ethanol can be oxidized to acetic acid using Au/TiO₂ catalysts, achieving 90% yields under green conditions (423 K, 0.6 MPa O₂) .

- Esterification Kinetics : Acidic ion-exchange resins (e.g., Amberlyst-15) optimize ethyl acetate production, with activation energies of 104–129 kJ/mol .

- Toxicity : Glycol ethers like DEGEE require strict handling protocols to mitigate occupational hazards .

Q & A

Q. What are the optimal synthetic routes for 2-(ethoxymethoxy)ethanol, and how do reaction conditions influence yield?

Methodological Answer:

- Step 1: Start with ethoxylation of ethylene glycol derivatives. For example, react 2-(2-chloroethoxy)ethanol with sodium ethoxide under controlled pH (8–9) to minimize side reactions .

- Step 2: Use nucleophilic substitution with ethoxy groups. A study reported 88% yield by reacting 2-[2-(2-chloroethoxy)ethoxy]ethanol with dibenzylamine in acetonitrile at 80°C for 24 hours .

- Key Variables: Temperature (>70°C), solvent polarity (acetonitrile enhances reactivity), and catalyst selection (e.g., K₂CO₃/NaBr) .

Q. How can researchers characterize the purity and structural integrity of 2-(ethoxymethoxy)ethanol?

Methodological Answer:

- Analytical Techniques:

- Boiling Point: Compare literature values (e.g., 202–205°C from NIST data ) with experimental results.

- Spectroscopy: Use IR to confirm ether (C-O-C stretch at 1,100 cm⁻¹) and hydroxyl (-OH stretch at 3,400 cm⁻¹) groups. NMR (¹H and ¹³C) verifies ethoxy chain connectivity .

- Chromatography: GC-MS with a polar column (e.g., DB-WAX) resolves impurities like residual ethylene glycol derivatives .

Q. What solvent properties make 2-(ethoxymethoxy)ethanol suitable for specific reactions?

Methodological Answer:

- Polarity: Intermediate polarity (logP ≈ 0.5) enables dissolution of both hydrophilic (e.g., carboxylic acids) and hydrophobic (e.g., esters) compounds .

- Boiling Point (202–205°C): Suitable for reactions requiring prolonged reflux without solvent evaporation .

- Safety: Lower volatility compared to methanol reduces inhalation risks .

Advanced Research Questions

Q. How do catalytic pathways for acetic acid synthesis from ethanol vary in efficiency under aqueous vs. non-aqueous conditions?

Methodological Answer:

- Gold Catalysts: In aqueous media (423 K, 0.6 MPa O₂), Au/TiO₂ achieves 90% acetic acid yield via oxidation intermediates (acetaldehyde → acetic acid) .

- Platinum Catalysts: Non-aqueous systems favor acetaldehyde formation (60–70% selectivity) due to limited water participation in oxidation steps .

- Data Contradictions: Some studies report CO₂ as the primary byproduct in aqueous systems, while others note ketone formation in anhydrous conditions. Validate via isotopic labeling (¹³C-ethanol) .

Q. How can conflicting literature data on physicochemical properties (e.g., boiling points) be resolved?

Methodological Answer:

-

Case Study: Boiling points for 2-(ethoxymethoxy)ethanol vary across studies:

Source Boiling Point (°C) Methodology NIST 202–205 Dynamic distillation Grasselli (1989) 198 Static method Lecat (1947) 210 Ebulliometry -

Resolution: Replicate experiments using standardized methods (e.g., ASTM D86) and account for atmospheric pressure adjustments via Antoine equation .

Q. What are the environmental degradation pathways of 2-(ethoxymethoxy)ethanol, and how can they be modeled?

Methodological Answer:

- Biodegradation: Aerobic conditions (soil/water) favor cleavage of ethoxy chains via microbial enzymes (e.g., hydrolases), producing ethylene glycol and CO₂ .

- Photodegradation: UV exposure generates radicals (e.g., ·OH) that fragment the molecule, with half-life <7 days in sunlight .

- Modeling Tools: Use EPI Suite’s BIOWIN3 model to predict biodegradability (score: 3.2/5) or AOPWIN for oxidation rates .

Methodological Challenges and Solutions

Q. How to mitigate side reactions during ethoxylation of ethylene glycol derivatives?

Q. How to validate conflicting toxicity data for 2-(ethoxymethoxy)ethanol?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.